MW and Lipophilicity vs. Unsubstituted 2-Phenyl Core
The target compound incorporates a 1-benzoyl group (C₆H₅CO, ΔMW +105.03 Da) and a 3-ethyl carboxylate (COOEt, ΔMW +73.07 Da) onto the 2-phenylpyrrolo[2,1-a]isoquinoline core, yielding a molecular weight of 419.48 g/mol compared to 243.3 g/mol for the unsubstituted 2-phenylpyrrolo[2,1-a]isoquinoline (CAS 7496-93-7) . This represents a 72% increase in mass and introduces two hydrogen-bond acceptor sites (carbonyl oxygens) absent in the parent scaffold. The calculated AlogP for a closely related analog is 3.18 , which shifts significantly with the addition of the benzoyl and ethyl carboxylate groups, directly impacting membrane permeability and protein binding. This marked physicochemical differentiation—spanning ~176 Da, at least two additional H-bond acceptors, and a substantial predicted lipophilicity shift—means the compound occupies distinct chemical property space that is non-interchangeable with simpler 2-aryl-PIq analogs in any biological assay or synthetic sequence.
ΔHBA +2
AlogP shift predicted
| Evidence Dimension | Molecular weight and functional group count |
|---|---|
| Target Compound Data | MW = 419.48 g/mol; C₂₈H₂₁NO₃; contains 1-benzoyl and 3-ethyl carboxylate substituents |
| Comparator Or Baseline | 2-Phenylpyrrolo[2,1-a]isoquinoline (CAS 7496-93-7): MW = 243.3 g/mol; C₁₈H₁₃N; no benzoyl, no carboxylate |
| Quantified Difference | ΔMW = +176.2 g/mol (+72% mass increase); ΔHBA = +2 (from 0 to ≥2 hydrogen bond acceptors) |
| Conditions | Calculated from molecular formulas; AlogP comparable from ALA619130 assay summary |
Why This Matters
The substantial increase in molecular weight, hydrogen-bonding capacity, and predicted lipophilicity means this compound is not a surrogate for simpler 2-aryl-PIq analogs and must be procured as the specific derivative for SAR exploration at the elaborated 1,2,3-trisubstituted PIq chemical space.
